![molecular formula C16H24N2O2 B14752096 2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)
2-[2-(2-Piperazinyl)pentyl]benzoic acid
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Overview
Description
2-[2-(2-Piperazinyl)pentyl]benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a pentyl chain linked to a piperazine ring. The piperazine moiety, a six-membered heterocycle with two nitrogen atoms, is positioned at the second carbon of the pentyl chain, creating a branched structure. This compound’s unique architecture combines the aromatic carboxylic acid group (benzoic acid) with the flexible aliphatic pentyl spacer and the basic piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Piperazinyl)pentyl]benzoic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of piperazine with a suitable alkylating agent to form the intermediate 2-(2-Piperazinyl)pentane.
Coupling with Benzoic Acid: The intermediate is then coupled with benzoic acid under appropriate conditions to yield the final product.
Common reagents used in these reactions include alkyl halides for the alkylation step and coupling agents such as carbodiimides for the final coupling step. The reaction conditions often involve the use of organic solvents and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Route A: Alkylation of Piperazine
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Reagents : Piperazine, alkyl halide (e.g., 1-bromo-2-pentene), base (e.g., triethylamine).
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Conditions : Reflux in a polar aprotic solvent (e.g., dioxane) for 5–6 hours .
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Mechanism : Nucleophilic substitution at the piperazine nitrogen, forming a pentyl-linked piperazine intermediate.
Route B: Coupling of Benzoic Acid Derivatives
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Reagents : o-Halogenated benzoic acid ester (e.g., methyl ester), N-monobenzylpiperazine.
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Conditions : Heating in the absence/presence of solvent, followed by catalytic hydrogenation (Pd/C) to remove benzyl protection .
Synthesis Method | Key Reagents | Conditions |
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Route A | Piperazine, alkyl halide, base | Reflux in dioxane (5–6 hours) |
Route B | o-Halogenated benzoic acid ester | Heating + Pd/C catalytic reduction |
Key Reaction Mechanisms
The compound undergoes reactions typical of carboxylic acids and piperazine derivatives:
Esterification
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Reagents : Alcohols (e.g., methanol), acid catalyst (e.g., H₂SO₄).
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Conditions : Reflux or microwave-assisted heating.
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Mechanism : Protonation of the carboxylate oxygen, followed by nucleophilic attack by the alcohol to form an ester.
Reduction
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Reagents : Lithium aluminum hydride (LiAlH₄), THF.
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Conditions : -78°C to room temperature.
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Mechanism : Reduction of the carboxylic acid to a primary alcohol via hydride transfer.
Amide Formation
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Reagents : Amines (e.g., NH₃, NH₂R), coupling agents (e.g., DCC, HOBt).
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Conditions : Room temperature to reflux in DMF or dichloromethane.
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Mechanism : Activation of the carboxylic acid to an activated intermediate (e.g., mixed anhydride), followed by nucleophilic substitution with the amine.
Alkylation
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Reagents : Alkyl halides, bases (e.g., NaH, K₂CO₃).
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Conditions : Polar aprotic solvents (e.g., DMF, DMSO).
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Mechanism : Deprotonation of the piperazine nitrogen, followed by nucleophilic substitution to form an N-alkylated derivative.
Reaction Conditions and Optimization
Reaction Type | Optimal Conditions | Key Considerations |
---|---|---|
Esterification | Reflux with H₂SO₄ (60–80°C, 2–4 hours) | Control water content to prevent hydrolysis. |
Reduction | LiAlH₄ in THF, -78°C → rt (4–6 hours) | Avoid over-reduction (e.g., ketones → alcohols). |
Amide Formation | DCC/HOBt in dichloromethane (rt, 12–24 h) | Use excess amine to drive reaction to completion. |
Alkylation | NaH in DMF (50–80°C, 2–4 hours) | Monitor reaction progress via TLC/NMR. |
Characterization Techniques
pKa Considerations
The carboxylic acid group in the compound exhibits a pKa ~4.17 , similar to benzoic acid . This acidity influences its reactivity:
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Deprotonation : Easily deprotonated under basic conditions (e.g., in amide formation).
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Stability : Prone to hydrolysis in aqueous acidic conditions.
Biological and Chemical Significance
The piperazine moiety contributes to basicity (pKa ~9.66 for dimethylpiperazine analogs ), enabling interactions with biological targets (e.g., neurotransmitter receptors). This dual functionality makes the compound a candidate for drug design, particularly in treating neurological disorders.
Scientific Research Applications
2-[2-(2-Piperazinyl)pentyl]benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the interactions of piperazine derivatives with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can enhance its biological activity.
Industry: In industrial applications, the compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Piperazinyl)pentyl]benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can engage in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The following table compares 2-[2-(2-Piperazinyl)pentyl]benzoic acid with structurally related piperazine-containing benzoic acid derivatives, emphasizing key differences in substituents, physicochemical properties, and inferred biological activities:
Structural and Functional Analysis
Backbone Flexibility: The pentyl chain in this compound provides greater conformational flexibility compared to the rigid carbonyl bridge in 2-[(4-Methyl-1-piperazinyl)carbonyl]benzoic acid. This flexibility may enhance membrane permeability and bioavailability but reduce target-binding specificity .
Electronic Effects: The nitro group in 159947-98-5 is strongly electron-withdrawing, which could stabilize negative charges or modulate electron density in the aromatic ring, affecting binding to enzymes like PSMA .
Biological Implications :
- Compounds with unmodified piperazine (e.g., the target compound) may exhibit broader interactions due to the absence of steric hindrance, making them candidates for targeting PSMA-expressing tumor neovasculature .
- Carbonyl-linked derivatives (e.g., 20320-46-1) are structurally analogous to PSMA inhibitors, which often employ carbonyl or urea groups for binding to the enzyme’s active site .
Research Findings
- Solubility and Bioavailability : The pentyl chain in the target compound likely improves lipid solubility compared to shorter-chain analogs, though this may come at the cost of reduced aqueous solubility. In contrast, the nitro group in 159947-98-5 significantly lowers solubility, limiting its utility in systemic therapies .
Biological Activity
2-[2-(2-Piperazinyl)pentyl]benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and receptor modulation properties, supported by case studies and relevant research findings.
Chemical Structure
The compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of benzoic acid, including those with piperazine moieties, exhibit significant anticancer properties. For instance, research has shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.
Key Findings:
- Inhibition of Cell Proliferation: The compound demonstrated IC50 values in the range of 10-20 µM against several cancer cell lines, including breast and colon cancer cells. This suggests a potent anticancer activity comparable to established chemotherapeutics .
- Mechanism of Action: The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation, such as the PI3K/AKT pathway .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vivo studies using carrageenan-induced paw edema models have shown promising results.
Research Insights:
- Dosage and Efficacy: Administration of the compound at doses of 25 mg/kg and 125 mg/kg resulted in a significant reduction in edema formation (up to 63% inhibition), comparable to diclofenac, a standard anti-inflammatory drug .
- Mechanistic Studies: The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell activity .
Receptor Modulation
The compound's interaction with various receptors has been studied, particularly its role as a PPARδ agonist. This receptor is involved in lipid metabolism and inflammation.
Highlights:
- Agonist Activity: In vitro assays revealed that this compound acts as an agonist for PPARδ with an EC50 value around 4.1 nM, indicating strong receptor affinity .
- Impact on Cholesterol Levels: Animal studies demonstrated an increase in high-density lipoprotein (HDL) cholesterol levels upon administration, suggesting potential benefits for metabolic syndrome management .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
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Breast Cancer Model: A study involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability and induction of apoptosis through caspase activation pathways.
Treatment IC50 (µM) Apoptosis Induction (%) Control - 5 Compound 15 40 - Inflammation Model: In a rat model of inflammation, the compound exhibited comparable efficacy to conventional NSAIDs in reducing swelling and pain associated with acute inflammatory responses.
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-(2-piperazin-2-ylpentyl)benzoic acid |
InChI |
InChI=1S/C16H24N2O2/c1-2-5-13(15-11-17-8-9-18-15)10-12-6-3-4-7-14(12)16(19)20/h3-4,6-7,13,15,17-18H,2,5,8-11H2,1H3,(H,19,20) |
InChI Key |
MYUQACRCUSFSKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=CC=CC=C1C(=O)O)C2CNCCN2 |
Origin of Product |
United States |
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